
2-Chloro-p-phenylenediamine sulfate
Overview
Description
2-chloro-p-phenylenediamine sulfate appears as light gray or lavender powder. (NTP, 1992)
2-chloro-1,4-phenylenediamine sulfate is an arylammonium sulfate salt obtained by combining 2-chloro-1,4-phenylenediamine with one molar equivalent of sulfuric acid. It has a role as a dye. It contains a 2-chloro-1,4-phenylenediaminium.
Biological Activity
2-Chloro-p-phenylenediamine sulfate (CASRN 61702-44-1) is a synthetic compound widely used in hair dyes and other cosmetic products due to its ability to provide color. However, its biological activity has raised concerns regarding potential toxicity and sensitization. This article reviews the biological activity of this compound, focusing on its toxicity, carcinogenicity, and sensitization potential based on various studies and case reports.
- Molecular Formula : C6H9ClN2O4S
- Molecular Weight : 240.66 g/mol
- IUPAC Name : 2-chlorobenzene-1,4-diamine sulfate
Acute and Chronic Toxicity
Research has indicated that this compound exhibits varying levels of toxicity depending on the dosage and duration of exposure. In chronic bioassays conducted by the National Toxicology Program (NTP), dietary exposure to this compound was assessed in Fischer 344 rats and mice over extended periods. Key findings include:
- No significant mortality was observed at lower concentrations (0.1% for rats) over an 8-week period.
- At a concentration of 1.0%, mortality was noted in both male and female rats, indicating a dose-dependent relationship with toxicity .
- Histopathological examinations revealed transitional-cell hyperplasia in the renal pelvic epithelium of dosed rats, suggesting potential carcinogenic effects, although definitive evidence of carcinogenicity was not established .
Carcinogenicity Studies
The carcinogenic potential of this compound has been evaluated through various studies:
- In a study involving female mice, an increased incidence of transitional-cell tumors in the urinary bladder was noted, although this was not statistically significant across all test groups .
- A comprehensive review indicated that while some tumors were observed in animal models, there is insufficient evidence to classify this compound as a human carcinogen .
Sensitization Potential
The sensitization potential of this compound has been highlighted in several clinical studies:
- A case report documented allergic contact dermatitis in individuals exposed to products containing this compound, indicating its ability to induce skin sensitization reactions .
- Experimental studies have shown that it can act as a moderate to strong sensitizer in guinea pigs when applied intradermally .
Summary of Research Findings
Case Studies
Several clinical cases have documented adverse effects associated with the use of hair dyes containing this compound:
- Allergic Contact Dermatitis : A study reported multiple cases where patients developed severe skin reactions after using eyelash and eyebrow dyes containing the compound, underscoring its sensitizing properties .
- Occupational Exposure : Workers handling hair dye formulations have reported instances of dermatitis and other allergic reactions, further supporting the need for caution when using products containing this chemical .
Scientific Research Applications
Cosmetic Applications
Hair Dyes and Tints
- Usage : 2-Chloro-p-phenylenediamine sulfate is predominantly used as a colorant in oxidative hair dye formulations. It is mixed with hydrogen peroxide to achieve desired hair colors, typically at concentrations up to 4.6% for hair and lower for eyebrow and eyelash dyes .
- Mechanism : The compound acts by penetrating the hair shaft, where it undergoes oxidation to produce color within the hair fiber .
Safety Considerations
- Skin Sensitization : The compound is classified as a strong skin sensitizer, with documented cases of allergic reactions such as dermatitis when used in cosmetic products . Regulatory bodies have noted severe allergic reactions associated with its use, prompting recommendations for concentration restrictions and appropriate labeling to mitigate risks .
- Regulatory Status : In the European Union, the use of this compound in cosmetics has faced scrutiny. The Scientific Committee on Consumer Safety (SCCS) has deemed its use in eyebrow and eyelash dyes unsafe due to potential health risks, leading to its prohibition under specific regulations .
Toxicological Studies
Carcinogenicity Assessments
- A comprehensive bioassay conducted by the National Cancer Institute evaluated the carcinogenic potential of this compound in Fischer 344 rats and B6C3F1 mice. The study involved long-term dietary exposure at varying concentrations .
- Findings : While some lesions indicative of possible carcinogenic effects were observed, particularly transitional-cell hyperplasia in rats, the overall evidence was insufficient to classify the compound definitively as a carcinogen .
Epidemiological Insights
- Epidemiological studies have generally supported the conclusion that this compound does not present significant carcinogenic risk at typical exposure levels found in cosmetic applications .
Summary of Case Studies
Q & A
Q. Basic: What are the key physicochemical properties and identification methods for 2-chloro-p-phenylenediamine sulfate?
Answer:
The compound has the molecular formula C₆H₇ClN₂·H₂SO₄ (MW: 240.67–258.68 depending on hydration) . Key identification methods include:
- Chromatography : HPLC with UV detection (retention time ~9.6 min under specific mobile phase conditions) .
- Spectroscopy : Mass spectrometry (MS) for molecular ion peaks (e.g., m/z 143.1 for the parent ion) and nuclear magnetic resonance (NMR) to confirm the aromatic structure and sulfate moiety .
- Elemental analysis to verify sulfur and chlorine content .
Q. Basic: How is this compound synthesized, and what purity validation steps are critical?
Answer:
Synthesis typically involves sulfonation of 2-chloro-p-phenylenediamine using concentrated sulfuric acid. Key steps include:
- Reaction control : Temperature moderation (20–30°C) to avoid over-sulfonation .
- Purification : Recrystallization from ethanol-water mixtures to remove unreacted precursors .
- Purity validation :
Q. Basic: What regulatory frameworks prohibit the use of this compound in cosmetics, and what are the implications for academic research?
Answer:
- EU Regulation 2019/681 : Added to Annex II of Regulation 1223/2009 (prohibited in cosmetics) .
- China’s STSC 2022 : Removed from permitted hair dye list due to carcinogenicity concerns .
Implications : Researchers must adhere to institutional biosafety protocols (e.g., NIH Guidelines) when handling the compound, even in non-cosmetic studies .
Q. Advanced: How can conflicting data on the phototoxic vs. carcinogenic risks of this compound be resolved?
Answer:
Contradictions arise from differing experimental models:
- Phototoxicity : Observed in Salmonella typhimurium TA102 under UV exposure due to ROS generation .
- Carcinogenicity : Bladder carcinomas in Fischer 344 rats at 0.5–1% dietary doses, likely via metabolite-induced DNA adducts .
Resolution strategies : - Metabolite profiling : Compare in vitro (hepatic microsomes) and in vivo metabolite pathways .
- Dose-response modeling : Establish no-observed-adverse-effect levels (NOAEL) for risk stratification .
Q. Advanced: What methodological optimizations improve HPLC-MS/MS detection of trace residues in complex matrices?
Answer:
Based on hair dye analysis :
- Column : C18 with 2.6 µm particle size for high resolution.
- Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).
- Ionization : ESI+ mode with MRM transitions (m/z 143.1 → 108.1 and 80.1).
- Sample prep : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to reduce matrix interference.
Q. Advanced: How do structural modifications (e.g., sulfonation) alter the compound’s stability and reactivity?
Answer:
- Stability : The sulfate group enhances water solubility but reduces thermal stability (decomposition above 200°C) .
- Reactivity : Sulfonation decreases electrophilicity at the aromatic ring, reducing direct DNA alkylation potential but increasing metabolite-driven toxicity (e.g., N-hydroxylation) .
Experimental validation : - Accelerated stability testing under ICH Q1A guidelines .
- Computational modeling : DFT calculations to predict reactive sites .
Q. Advanced: What in silico and in vitro models are most predictive of human toxicity for this compound?
Answer:
- In silico :
- In vitro :
Q. Basic: What are the documented toxicological endpoints, and how should they inform experimental design?
Answer:
Key endpoints from regulatory assessments :
- Acute toxicity : LD₅₀ (rat, oral) = 320 mg/kg.
- Mutagenicity : Positive in Ames test (TA98 + S9).
- Carcinogenicity : Bladder tumors in chronic rodent studies.
Experimental design considerations : - Use PPE and fume hoods for handling.
- Include negative controls (e.g., sulfate-free analogs) in biological assays.
Properties
IUPAC Name |
2-chlorobenzene-1,4-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFGHCRXPLROOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2.H2O4S, C6H9ClN2O4S | |
Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61702-44-1, 615-66-7 (Parent) | |
Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61702-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-1,4-benzenediamine sulfate | |
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Record name | 2-Chloro-p-phenylenediamine sulfate | |
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DSSTOX Substance ID |
DTXSID0020284 | |
Record name | 2-Chloro-1,4-diaminobenzene sulfate (1:1) | |
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Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloro-p-phenylenediamine sulfate appears as light gray or lavender powder. (NTP, 1992) | |
Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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CAS No. |
61702-44-1, 6219-71-2 | |
Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:?) | |
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Record name | 2-Chloro-1,4-benzenediamine sulfate | |
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Record name | 2-Chloro-p-phenylenediamine sulfate | |
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Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:?) | |
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Record name | 2-Chloro-1,4-diaminobenzene sulfate (1:1) | |
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Record name | 2-chloro p-phenylenediamine sulphate | |
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Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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Record name | 2-CHLORO-1,4-BENZENEDIAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Melting Point |
484 to 487 °F (NTP, 1992) | |
Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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